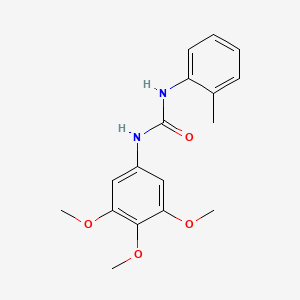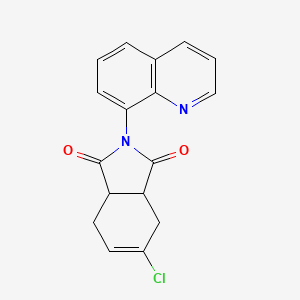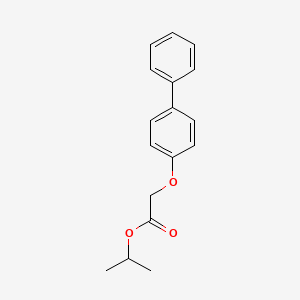
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as TU-100, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is derived from traditional Japanese medicine, and its synthesis method involves the extraction of plant-based ingredients.
作用機序
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea works by regulating the immune system and reducing inflammation. It also has an inhibitory effect on tumor growth, making it a potential candidate for cancer treatment. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to activate natural killer cells and increase the production of cytokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, which are major contributors to various diseases. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to improve gut health and reduce the risk of gastrointestinal disorders.
実験室実験の利点と制限
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has several advantages for lab experiments. It is a naturally derived compound, making it safe for use in animal studies. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is its low solubility, which can make it challenging to administer in experiments.
将来の方向性
There is still much to learn about N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, and future research will likely focus on its potential therapeutic applications. Some possible future directions include:
1. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea as a treatment for autoimmune diseases.
2. Studying the effect of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea on the gut microbiome and its potential use in treating gastrointestinal disorders.
3. Exploring the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in cancer treatment, particularly in combination with other therapies.
4. Investigating the potential of N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-oxidative properties make it a promising candidate for the treatment of various diseases. Future research will likely focus on its potential therapeutic applications and further understanding of its mechanism of action.
合成法
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is synthesized by extracting plant-based ingredients, such as ginger, ginseng, and zanthoxylum fruit, using ethanol. The extract is then purified, and the resulting compound is N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea.
科学的研究の応用
N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties. N-(2-methylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has also been found to have a positive effect on the immune system, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
1-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-7-5-6-8-13(11)19-17(20)18-12-9-14(21-2)16(23-4)15(10-12)22-3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBPOYYEPHOHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)

![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)